ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups such as cyano, carboxamido, and ester groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The cyano, carboxamido, and ester groups are introduced through various substitution reactions. For example, the cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling Reactions: The pyrazole moiety is often introduced through a coupling reaction with a suitable pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. For example, the cyano group may interact with nucleophilic sites on enzymes, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Ethyl 4-cyano-5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-cyano-3-methylthiophene-4-carboxylate: Similar structure but lacks the pyrazole moiety.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-cyano-5-[(1,5-dimethylpyrazole-3-carbonyl)amino]-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-5-22-15(21)12-9(3)10(7-16)14(23-12)17-13(20)11-6-8(2)19(4)18-11/h6H,5H2,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWFZNWAXOVKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN(C(=C2)C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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